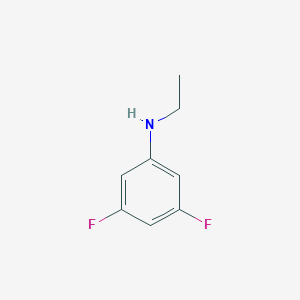

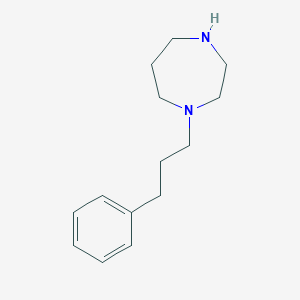

1-(3-Phenylpropyl)-1,4-diazepane

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives, including 1-(3-Phenylpropyl)-1,4-diazepane, can be achieved through various methods. A notable approach involves a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes, which allows for the direct stereoselective synthesis of 1,4-diazepane derivatives in a solvent- and catalyst-free procedure (Sotoca et al., 2009). Another method includes the condensation of 5-phenylcyclohexane-1,3-dione, o-phenylenediamine, and benzaldehydes to synthesize 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, which are characterized by various spectroscopic techniques (Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of 1,4-diazepane derivatives has been extensively studied using techniques such as X-ray single-crystal diffraction. This allows for the determination of the crystal structure and provides insights into the conformational preferences of these compounds. For example, the structural analysis of 3-phenyl-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one revealed its detailed conformation (Wang et al., 2014).

Aplicaciones Científicas De Investigación

Biomimetic Extradiol Cleavage of Catechols : Iron(III) complexes of 1,4-bis(2-pyridylmethyl)-1,4-diazepane, a structurally related compound, serve as functional models for extradiol cleaving catechol dioxygenase enzymes. This application is significant in understanding enzyme mimicry in biological systems (Mayilmurugan, Stoeckli-Evans, & Palaniandavar, 2008).

Structural Insights in Medicinal Chemistry : The synthesis of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, which are structurally similar to 1-(3-Phenylpropyl)-1,4-diazepane, provides insights into the structure and function of these compounds in medicinal chemistry (Wang et al., 2014).

LFA-1 Antagonism : 1,4-diazepane-2-ones are identified as novel inhibitors of LFA-1, an integrin involved in immune responses. Certain compounds, like 18d and 18e, demonstrate high-affinity antagonistic effects, indicating potential therapeutic applications (Wattanasin et al., 2003).

Rho-Kinase Inhibition : The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the Rho-kinase inhibitor K-115, suggests its relevance in pharmaceutical production processes (Gomi et al., 2012).

Medicinal Platform Development : Syntheses of 1,4-diazacycles like piperazines and diazepanes, which include 1-(3-Phenylpropyl)-1,4-diazepane derivatives, are relevant to key medicinal platforms. These syntheses involve diol-diamine coupling (Nalikezhathu et al., 2023).

T-type Calcium Channel Blockade : Certain 1,4-diazepane derivatives, like compound 4s, exhibit potential as T-type calcium channel blockers. This is significant in therapeutic applications, especially in targeting ion channels with high selectivity (Gu et al., 2010).

Safety and Hazards

The safety and hazards associated with “1-(3-Phenylpropyl)-1,4-diazepane” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. For example, similar compounds like 3-phenylpropyl isocyanate can cause skin and eye irritation and may cause respiratory irritation^ .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Phenylpropyl)-1,4-diazepane is the Sigma-1 receptor . Sigma-1 receptors are molecular chaperones located at mitochondria-associated ER membrane . Their activation has shown neuroprotective and neurorestorative effects in various diseases .

Mode of Action

1-(3-Phenylpropyl)-1,4-diazepane acts as an indirect sympathomimetic . It induces the release of norepinephrine, thereby activating adrenergic receptors . This interaction with its targets leads to changes in the cellular environment, influencing various physiological processes.

Biochemical Pathways

The compound affects the biochemical pathway extending from L-phenylalanine . This pathway comprises the phenylalanine ammonia lyase (PAL), enoate reductase (ER), aryl carboxylic acid reductase (CAR), and phosphopantetheinyl transferase (PPTase) . These enzymes play crucial roles in modulating various pathophysiological features of diseases like alpha-synuclein aggregates, neuroinflammation, excitotoxicity, and oxidative stress .

Pharmacokinetics

Similar compounds have been shown to undergo rapid hydrolysis in the liver . The elimination from the body is characterized by a relatively rapid initial phase with a half-life of about 7 hours and a late phase with a half-life of about 120 hours . These properties can impact the bioavailability of the compound.

Result of Action

The activation of Sigma-1 receptors by 1-(3-Phenylpropyl)-1,4-diazepane can lead to neuroprotective and neurorestorative effects . This can potentially modulate various pathophysiological features of diseases like alpha-synuclein aggregates, neuroinflammation, excitotoxicity, and oxidative stress .

Propiedades

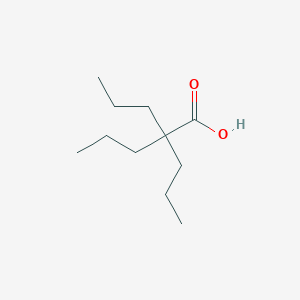

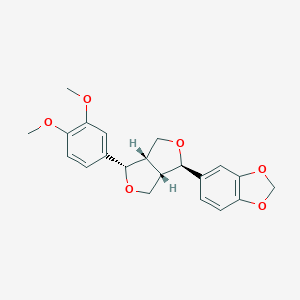

IUPAC Name |

1-(3-phenylpropyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16/h1-3,6-7,15H,4-5,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUITYRPYRQXLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

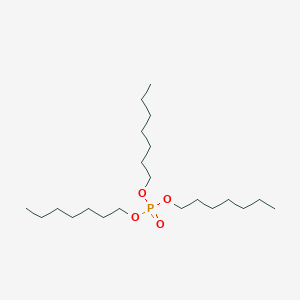

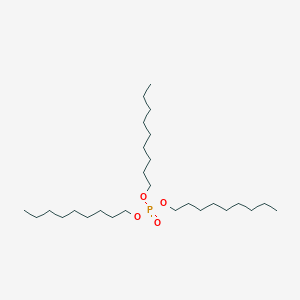

C1CNCCN(C1)CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Phenylpropyl)-1,4-diazepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

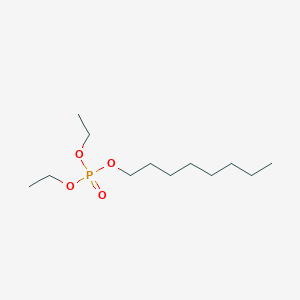

![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)